7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a fluorinated heterocyclic aromatic organic compound It features a benzoxepine ring system with a fluorine atom at the 7-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable fluorinated precursor with an amine group, followed by reduction and further functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxepine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine serves as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds.
Biology: In biological research, this compound can be used as a probe or intermediate in the study of biological systems. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used in the synthesis of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can influence the compound's binding affinity to biological targets, potentially affecting its biological activity. The specific pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1-benzoxepin-5-amine
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-3-amine
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Uniqueness: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific fluorination pattern and the presence of the amine group at the 5-position. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRDWFFGZCVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.